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Methan-d3-amine, N-(methyl-d3)-N-nitro-

Cat. No.: B3152142
CAS No.: 72885-11-1
M. Wt: 96.12 g/mol
InChI Key: XRWKADIRZXTTLH-WFGJKAKNSA-N
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Description

Contextualization of Deuterated N-Nitrosamines in Chemical Research

N-Nitrosamines are a class of chemical compounds defined by the N–N=O functional group. nih.gov Since the 1970s, these compounds have been a significant focus of scientific research, largely because many are recognized as probable human carcinogens. nih.govyoutube.comyoutube.com The formation of N-nitrosamines can occur when secondary or tertiary amines react with a nitrosating agent, and they can be found in various foods, industrial settings, and consumer products, as well as being formed within the human body. nih.govalsenvironmental.co.uk The potential health risks associated with nitrosamines necessitate highly sensitive and accurate analytical methods for their detection and quantification in diverse substances, including pharmaceuticals, environmental samples, and food products. alsenvironmental.co.ukswri.org

In this context, deuterated compounds—molecules in which hydrogen atoms are replaced by their heavy isotope, deuterium (B1214612)—are of paramount importance in analytical chemistry. nih.govresearchgate.net This isotopic substitution provides a unique mass signature detectable by mass spectrometry and can enhance molecular stability. cymitquimica.com Specifically for N-nitrosamine analysis, deuterated analogs are ideal internal standards for isotope dilution methods. nih.gov The use of an isotopically labeled internal standard like N-(methyl-d3)-N-nitrosomethan-d3-amine (NDMA-d6) enables precise quantification by correcting for any loss of the target analyte during sample preparation and instrumental analysis. nih.govberkeley.edu This technique substantially improves the accuracy of trace-level detection of nitrosamines by sophisticated methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govfda.gov.tw

Clarification of Nomenclature and Chemical Identity: N-(methyl-d3)-N-nitrosomethan-d3-amine (Commonly known as N-Nitrosodimethylamine-d6 or NDMA-d6)

The specific compound of interest is identified by several names in scientific literature and commerce. The systematic chemical name is Methan-d3-amine, N-(methyl-d3)-N-nitroso- or N-(methyl-d3)-N-nitrosomethan-d3-amine. cymitquimica.compharmaffiliates.comnih.govnih.gov However, it is most frequently referred to by its common name, N-Nitrosodimethylamine-d6, or the abbreviation NDMA-d6. cymitquimica.compharmaffiliates.com The "-d6" suffix signifies that the six hydrogen atoms of the two methyl groups in the parent compound, N-Nitrosodimethylamine (NDMA), have been substituted with deuterium atoms. cymitquimica.com This results in a mass shift of +6 atomic mass units compared to the unlabeled molecule.

NDMA-d6 is the deuterated isotopologue of N-nitrosodimethylamine. cymitquimica.com This isotopic labeling is fundamental to its primary application in research, where it is widely used as a surrogate or internal standard for quantitative analysis and in studies utilizing isotopic tracers. cymitquimica.comnih.gov The physicochemical properties of NDMA-d6 are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during sample extraction and chromatographic analysis, a critical requirement for its function as an effective internal standard. nih.govberkeley.edu

Table 1: Chemical Identity and Properties of N-(methyl-d3)-N-nitrosomethan-d3-amine

IdentifierValueSource(s)
Systematic NameMethan-d3-amine, N-(methyl-d3)-N-nitroso- pharmaffiliates.comnih.govnih.gov
Common NamesN-Nitrosodimethylamine-d6 (NDMA-d6), Dimethylnitrosamine-d6, Deutero N-Nitrosodimethylamine cymitquimica.compharmaffiliates.com
CAS Number17829-05-9 pharmaffiliates.comusp.orgisotope.com
Molecular FormulaC₂D₆N₂O or (CD₃)₂NNO cymitquimica.comcymitquimica.comisotope.com
Molecular Weight80.12 g/mol pharmaffiliates.comnih.govisotope.com
AppearanceYellow Liquid / Oil cymitquimica.compharmaffiliates.com
InChI KeyUMFJAHHVKNCGLG-WFGJKAKNSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O2 B3152142 Methan-d3-amine, N-(methyl-d3)-N-nitro- CAS No. 72885-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(trideuteriomethyl)nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWKADIRZXTTLH-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281304
Record name Methan-d3-amine, N-(methyl-d3)-N-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72885-11-1
Record name Methan-d3-amine, N-(methyl-d3)-N-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72885-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methan-d3-amine, N-(methyl-d3)-N-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methyl D3 N Nitrosomethan D3 Amine

Precursor Synthesis Strategies

The production of nitromethane-d3 (B1582242) (CD3NO2) is efficiently achieved through a hydrogen-deuterium exchange reaction. This process involves reacting standard nitromethane (B149229) (CH3NO2) with deuterium (B1214612) oxide (D2O), which serves as the deuterium source. google.comgoogle.comgoogleapis.com The reaction is facilitated by the presence of a base, which deprotonates the nitromethane to form a resonance-stabilized anion, allowing for deuteration upon reaction with D2O. To achieve a high degree of isotopic purity, the process can be repeated multiple times. google.comgoogle.comgoogleapis.com The use of a phase-transfer catalyst can also be employed to enhance the reaction efficiency. google.comgoogleapis.comgoogle.com

Table 1: Reagents for Deuterated Nitromethane (CD₃NO₂) Synthesis

Reagent Type Examples Source(s)
Base Sodium hydride (NaH), Potassium hydride (KH), Deuterated sodium hydroxide (B78521) (NaOD), Deuterated potassium hydroxide (KOD), Potassium carbonate (K₂CO₃) google.comgoogle.comgoogleapis.com
Catalyst Phase-transfer catalyst google.comgoogleapis.comgoogle.com
Deuterium Source Deuterium oxide (D₂O) google.comgoogle.comgoogleapis.com

Once nitromethane-d3 is synthesized, it serves as a key intermediate for producing methyl-d3-amine (B1598088) (CD3NH2). Two primary routes are commonly documented for this conversion.

A direct and widely used method for synthesizing methyl-d3-amine is the chemical reduction of the nitro group in nitromethane-d3. google.comgoogleapis.com This transformation can be carried out in an inert solvent using various reducing agents. google.comgoogleapis.com The reaction can be tailored to directly produce the free amine or, if conducted in the presence of an acid, the corresponding amine salt. google.comgoogle.comgoogleapis.com

Key reagents for this reduction include:

Metallic Powders : Zinc, magnesium, or iron powder can be used to effect the reduction. google.comgoogle.comgoogleapis.com

Catalytic Hydrogenation : Catalysts such as Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) have also been reported for this reduction, yielding the hydrochloride salt of methyl-d3-amine. google.com

An alternative pathway to deuterated methylamine (B109427) salts involves the hydrolysis of N-(1,1,1-trideuteriomethyl)phthalimide. google.comgoogle.com This method is analogous to the Gabriel synthesis of primary amines. organic-chemistry.org The phthalimide (B116566) precursor is first synthesized, typically by reacting potassium phthalimide with a deuterated methylating agent or by reacting phthalimide with deuterated methanol (B129727) under Mitsunobu conditions. google.comorganic-chemistry.org The resulting N-(1,1,1-trideuteriomethyl)phthalimide is then treated with a strong acid, such as hydrochloric acid or sulfuric acid, to cleave the phthalimide group and release the methyl-d3-amine salt. google.com

A related strategy employs a Boc-benzylamine starting material, which undergoes reaction with a deuterated methylating reagent like TsOCD3. semanticscholar.orgresearchgate.net Subsequent removal of the Boc and benzyl (B1604629) protecting groups yields the desired deuterated methylamine. semanticscholar.orgresearchgate.net

Table 2: Comparison of Synthesis Routes for Deuterated Methylamine (CD₃NH₂) and its Salts

Synthetic Route Starting Material Key Reagents Product Source(s)
Reduction Nitromethane-d3 Zinc powder, Iron powder, Pd/C, H₂, Acid (e.g., HCl) Methyl-d3-amine or Methyl-d3-amine salt google.comgoogle.comgoogleapis.com
Phthalimide Hydrolysis N-(1,1,1-trideuteriomethyl)phthalimide Acid (e.g., HCl, H₂SO₄) Methyl-d3-amine salt google.comgoogle.com

Deuterated Methylamine Synthesis Routes

Direct Synthesis of N-(methyl-d3)-N-nitrosomethan-d3-amine from Deuterated Amines and Nitrosating Agents

The final step in the synthesis is the N-nitrosation of a deuterated secondary amine. The immediate precursor required is dimethylamine-d6, ((CD3)2NH), which can be synthesized using methods analogous to those for methyl-d3-amine, for instance, through a second deuteromethylation of a protected amine followed by deprotection. semanticscholar.orgresearchgate.net

The conversion of dimethylamine-d6 to N-(methyl-d3)-N-nitrosomethan-d3-amine involves the reaction with a nitrosating agent. europa.euchemicea.com This reaction introduces a nitroso group (-N=O) onto the nitrogen atom of the secondary amine. chemicea.com A variety of nitrosating agents can accomplish this transformation, with the general reaction being:

(CD₃)₂NH + Nitrosating Agent → (CD₃)₂N-N=O

Commonly employed nitrosating agents include:

Nitrous Acid (HNO₂) : Typically generated in situ by reacting a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric or sulfuric acid. europa.eugoogle.com

Alkyl Nitrites : Reagents like tert-butyl nitrite (TBN) are effective nitrosating agents that can be used under mild, acid-free, and even solvent-free conditions. nih.govrsc.orgsemanticscholar.org

Dinitrogen Oxides : Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are also potent nitrosating species. europa.eunih.gov

Nitrosonium Salts : Compounds such as nitrosonium tetrafluoroborate (B81430) (NOBF₄) are highly electrophilic and effective for N-nitrosation. europa.eunih.gov

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the N-nitrosation reaction are governed by several factors. Careful optimization of these parameters is crucial for a successful synthesis.

Reagent Selection : The choice of nitrosating agent is a critical decision. While the classic sodium nitrite/acid system is robust, it involves harsh acidic conditions. sci-hub.se For substrates sensitive to acid, reagents like tert-butyl nitrite (TBN) offer a significant advantage, allowing the reaction to proceed under neutral, metal-free, and solvent-free conditions. rsc.orgsemanticscholar.org This can be particularly beneficial in preventing any potential, albeit unlikely, H-D exchange on the deuterated methyl groups.

pH Control : When using aqueous acid systems, pH is a determining factor for the reaction rate. The formation of the active nitrosating agent, N₂O₃, from nitrous acid is favored in acidic conditions. europa.eu The pKa of nitrous acid is approximately 3.4, and the reaction rate often follows second-order kinetics with respect to nitrous acid concentration. europa.eu However, the amine substrate must be in its unprotonated, nucleophilic form to react, creating a pH-dependent balance for optimal reaction kinetics. europa.eu

Temperature and Solvent : N-nitrosation of secondary amines is generally a rapid reaction that can often be performed at temperatures ranging from 0 °C to room temperature. rsc.orgsci-hub.se However, specific industrial protocols may utilize higher temperatures to increase throughput. google.com The choice of solvent can range from aqueous systems to various organic solvents or even solvent-free conditions, depending on the chosen nitrosating agent and the solubility of the amine. google.comrsc.org The use of aprotic solvents is recommended to avoid any H-D exchange. thalesnano.com

Table 3: Common Nitrosating Agents for Secondary Amines

Nitrosating Agent Typical Conditions Advantages Source(s)
Sodium Nitrite (NaNO₂) + Acid (HCl, H₂SO₄) Aqueous, acidic (pH ~3.4) Powerful, well-established europa.eugoogle.com
tert-Butyl Nitrite (TBN) Organic or solvent-free, neutral, room temp. Mild, acid-free, high yield, good for sensitive substrates rsc.orgsemanticscholar.org
Dinitrogen Trioxide (N₂O₃) Aqueous or organic Active nitrosating species europa.eunih.gov
Nitrosonium Tetrafluoroborate (NOBF₄) Organic solvents Highly electrophilic, powerful europa.eunih.gov

Compound Name Reference

Table 4: List of Chemical Compounds

Compound Name Chemical Formula
N-(methyl-d3)-N-nitrosomethan-d3-amine C₂D₆N₂O
N-Nitrosodimethylamine-d6 (NDMA-d6) C₂D₆N₂O
Nitromethane CH₃NO₂
Nitromethane-d3 CD₃NO₂
Deuterium oxide D₂O
Sodium hydride NaH
Potassium hydride KH
Deuterated sodium hydroxide NaOD
Deuterated potassium hydroxide KOD
Potassium carbonate K₂CO₃
Methyl-d3-amine CD₃NH₂
Zinc Zn
Magnesium Mg
Iron Fe
Palladium on carbon Pd/C
N-(1,1,1-trideuteriomethyl)phthalimide C₉H₄D₃NO₂
Hydrochloric acid HCl
Sulfuric acid H₂SO₄
Hydrobromic acid HBr
Trifluoroacetic acid CF₃COOH
Phthalimide C₈H₅NO₂
Potassium phthalimide C₈H₄KNO₂
Deuterated methanol CD₃OD
Boc-benzylamine C₁₂H₁₇NO₂
TsOCD3 C₈H₇D₃O₃S
Dimethylamine-d6 C₂D₇N
Nitrous acid HNO₂
Sodium nitrite NaNO₂
tert-Butyl nitrite (TBN) (CH₃)₃CONO
Dinitrogen trioxide N₂O₃
Dinitrogen tetroxide N₂O₄
Nitrosyl chloride NOCl

Purification and Isolation Techniques for Labeled Compounds

The purification and isolation of N-Nitrosodimethylamine-d6, particularly when used as an analytical standard, are crucial for ensuring its chemical and isotopic purity. Techniques must be capable of separating the labeled compound from its non-labeled analog and other reaction byproducts. The primary methods employed are based on chromatography and solid-phase extraction. mdpi.comnih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used sample preparation technique for the concentration and purification of nitrosamines from complex matrices. mdpi.com This method is effective for isolating nitrosamines, including their deuterated analogs, from water and other samples prior to instrumental analysis. nih.govcapes.gov.br

The general procedure involves passing a liquid sample through a cartridge containing a solid adsorbent. For nitrosamine (B1359907) analysis, activated coconut charcoal is a common sorbent. mdpi.com The nitrosamines are retained on the sorbent while other matrix components are washed away. The cartridge is then dried, often under a stream of nitrogen, and the target analytes are eluted with an appropriate organic solvent, such as dichloromethane. mdpi.com This process effectively concentrates the analyte and removes interfering substances.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like nitrosamines. epa.govnih.gov The separation of deuterated compounds from their non-deuterated (protiated) counterparts is achievable due to the chromatographic isotope effect (CIE). nih.gov This effect leads to differences in retention times between isotopologues.

The nature of the stationary phase within the GC column significantly influences the separation:

Inverse Isotope Effect: On nonpolar stationary phases, such as those made of polydimethylsiloxane (B3030410) (PDMS), heavier isotopic compounds like NDMA-d6 often elute earlier than their lighter counterparts. This is attributed to the slightly smaller van der Waals interactions of C-D bonds compared to C-H bonds. nih.gov

Normal Isotope Effect: Conversely, on polar stationary phases, a normal isotope effect is frequently observed, where the heavier, deuterated compound has a longer retention time. nih.gov

The choice of stationary phase is therefore critical for achieving baseline separation of labeled and unlabeled nitrosamines.

Table 1: Influence of GC Stationary Phase on Isotope Separation

Stationary Phase TypePolarityObserved Isotope EffectElution Order ExampleReference
Polydimethylsiloxane (e.g., PDMS-5)NonpolarInverseDeuterated compound elutes before protiated compound nih.gov
Ionic Liquid (e.g., IL111i)PolarNormalProtiated compound elutes before deuterated compound nih.gov
Polyethylene Glycol (Wax Phases)PolarNormalProtiated compound elutes before deuterated compound nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography, especially in the reversed-phase (RP-HPLC) mode, is another cornerstone technique for the analysis and purification of nitrosamines. researchgate.netresearchgate.net In RP-HPLC, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov

Similar to GC, an isotope effect influences the separation. In RP-HPLC, it is typical for the deuterated compound to elute earlier than the corresponding protiated analog. nih.gov This is because the C-D bond is less polarizable than the C-H bond, resulting in weaker hydrophobic interactions with the nonpolar stationary phase. This allows NDMA-d6 to be effectively resolved from any residual NDMA.

Table 2: Typical Conditions for HPLC Analysis of Nitrosamines

ParameterConditionReference
ColumnSupel™ Carbon LC (Porous Graphitic Carbon), 2.7 µm, 100 x 3.0 mm sigmaaldrich.com
Mobile Phase AWater + 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com
Mobile Phase BAcetonitrile + 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com
Flow Rate0.5 mL/min sigmaaldrich.com
DetectionUV at 230 nm or Mass Spectrometry (MS/MS) nih.govsigmaaldrich.com
Internal StandardIsotope-labeled N-nitrosodimethylamine-d6 (NDMA-d6) nih.gov

These purification and isolation techniques are essential for the preparation of high-purity N-(methyl-d3)-N-nitrosomethan-d3-amine, enabling its critical role as an internal standard for sensitive and accurate trace-level analysis.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled compounds. iupac.orgmdpi.com In deuterated systems like NDMA-d6, NMR provides unique insights into the molecular structure and isotopic purity.

Beyond simple signal absence, NMR can reveal subtle structural details. For instance, N-nitrosamines can exhibit rotational isomerism (or conformers) around the N-N bond due to its partial double-bond character. acanthusresearch.com This can result in two distinct sets of signals in both ¹H and ¹³C NMR spectra for asymmetrical nitrosamines. nih.gov While NDMA-d6 is symmetrical, this phenomenon is critical in the broader analysis of nitrosamines, and NMR is the primary tool for its investigation. researchgate.net

Purity assessment is another critical application. NMR spectra can detect the presence of protonated impurities or cross-contaminants from the synthesis process. amazonaws.com For example, analysis of nitrosamine (B1359907) stocks by NMR can quantify contamination from other related compounds, which is crucial for its use as a certified reference standard. amazonaws.com

Table 1: Representative NMR Data for Nitrosamine Characterization

This table illustrates the type of data obtained from NMR experiments for nitrosamines, showing distinct chemical shifts for different isomers.

CompoundIsomerNucleusChemical Shift (ppm)
N-nitrososarcosine Major¹H3.79, 4.28
Minor¹H3.01, 5.01
Major¹³C40.0, 47.3, 167.6
Minor¹³C33.0, 54.6, 170.3
N-nitroso methylethylamine cis¹H (methylene)6.4
trans¹H (methylene)5.8

Source: Data compiled from studies on asymmetrical nitrosamine isomers. acanthusresearch.comnih.gov

The replacement of a proton with a deuterium (B1214612) atom causes small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the deuterium isotope effect. nih.gov These effects are transmitted through chemical bonds and can be observed on ¹³C and ¹⁵N nuclei in NDMA-d6.

The isotope effect, denoted as ⁿΔX(D), where 'n' is the number of bonds separating the observed nucleus 'X' from the deuterium atom, is typically a shift to a lower frequency (upfield shift). For ¹³C NMR, the one-bond isotope effect (¹ΔC(D)) is the most significant, but two-bond effects (²ΔC(D)) and even long-range effects are observable and provide structural information. rsc.org In deuterated proteins, ¹³Cα resonances have been observed to shift upfield by an average of 0.44 to 0.50 ppm upon deuteration.

Similarly, deuterium substitution affects ¹⁵N chemical shifts. Studying these isotope effects in NDMA-d6 can provide valuable data on the electronic environment of the nitrogen atoms within the nitroso functional group. These subtle shifts, while small, are significant in high-resolution NMR and can be used to study intramolecular interactions and the electronic structure of the molecule. nih.gov

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is an indispensable tool for analyzing isotopically labeled compounds, offering high sensitivity and specificity. For NDMA-d6, it is the primary technique for quantification and tracking.

Methan-d3-amine, N-(methyl-d3)-N-nitro- (NDMA-d6) is the gold standard internal standard for the quantitative analysis of its non-deuterated counterpart, N-Nitrosodimethylamine (NDMA), using isotope dilution mass spectrometry (IDMS). researchgate.net NDMA is a potent carcinogen found as a contaminant in water, food, and pharmaceutical products, making its accurate quantification critical. nih.gov

In IDMS, a known quantity of the deuterated standard (NDMA-d6) is added to a sample before extraction and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov Because NDMA-d6 is chemically almost identical to the native NDMA, it experiences the same losses during sample preparation, extraction, and injection.

The mass spectrometer can easily distinguish between the analyte (NDMA, molecular weight ~74.08 g/mol ) and the internal standard (NDMA-d6, molecular weight ~80.12 g/mol ) due to the mass difference of 6 Da. nist.gov By measuring the ratio of the signal intensity of the native NDMA to that of the NDMA-d6 standard, the concentration of NDMA in the original sample can be calculated with high accuracy and precision, correcting for any procedural losses. researchgate.net

Table 2: Mass Spectrometry Data for NDMA and its Deuterated Analog

This interactive table shows the key mass-to-charge ratios used to identify and quantify NDMA and its internal standard, NDMA-d6.

CompoundFormulaMolecular Weight ( g/mol )Monitored Ion (m/z)Use
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O74.0874Analyte
Methan-d3-amine, N-(methyl-d3)-N-nitro- (NDMA-d6) C₂D₆N₂O80.1280Internal Standard

Source: Data compiled from NIST and analytical chemistry literature. researchgate.netnist.gov

The use of NDMA-d6 as an internal standard allows for the effective tracking and quantification of NDMA in a wide variety of complex samples. This includes drinking water, wastewater, and various environmental matrices where NDMA may be present at trace levels (ng/L). researchgate.netnih.gov For example, analytical methods have been developed and validated to detect NDMA in drinking and wastewater with detection limits as low as 0.4 to 12 ng L⁻¹. researchgate.net

Studies on the biodegradation of NDMA in groundwater and by specific microorganisms also rely on IDMS with NDMA-d6 to accurately monitor the decline of the contaminant over time. nih.gov In these studies, NDMA was measured in batch cultures and reduced to concentrations below 2 ng/liter, demonstrating the sensitivity of the tracking method. nih.gov The robustness of the technique allows researchers to study the fate and transport of nitrosamines in the environment and the effectiveness of remediation technologies. researchgate.net

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the chemical bonds within a molecule. For NDMA-d6, these techniques are used to identify its characteristic functional groups.

The key functional group in NDMA-d6 is the nitrosamine group (>N-N=O). In the IR spectrum of the non-deuterated N-Nitrosodimethylamine, characteristic absorption bands are observed for the N=O and N-N stretching vibrations. pw.edu.pl The N=O stretch typically appears as a strong band in the region of 1486–1408 cm⁻¹, while the N-N stretch gives a strong band between 1106 and 1052 cm⁻¹. pw.edu.pl

For NDMA-d6, the spectrum is dominated by these same nitrosamine group vibrations. The primary difference arises from the substitution of hydrogen with deuterium. The C-H stretching vibrations, typically seen around 2800-3000 cm⁻¹, are replaced by C-D stretching vibrations, which appear at a lower frequency (around 2000-2250 cm⁻¹) due to the heavier mass of deuterium. The NIST Chemistry WebBook provides reference spectra for N-Nitrosodimethylamine, which serve as a basis for interpreting the spectrum of its deuterated analog. nist.gov

Raman spectroscopy offers complementary information. Recent studies have utilized Surface-Enhanced Raman Scattering (SERS) to improve the detection sensitivity for NDMA. rsc.org This technique has successfully identified characteristic Raman peaks for NDMA, which would be similarly applicable to NDMA-d6 for structural confirmation. rsc.org

Table 3: Key Vibrational Frequencies for Nitrosamines

This table summarizes the typical infrared absorption frequencies for the main functional groups in nitrosamines.

Vibrational ModeFunctional GroupFrequency Range (cm⁻¹)Intensity
N=O Stretch >N-N=O1486 - 1408Strong
N-N Stretch >N-N=O1106 - 1052Strong
C-H Stretch (in NDMA)-CH₃~2800 - 3000Medium-Strong
C-D Stretch (in NDMA-d6)-CD₃~2000 - 2250Medium-Strong

Source: Data compiled from spectroscopic studies of nitrosamines. pw.edu.pl

Chemical Reactivity and Mechanistic Investigations

Reactivity of the N-Nitroso Moiety

The N-nitroso group (-N-N=O) is the primary site of electrophilic and photochemical reactions, as well as oxidative and reductive transformations. Its reactivity is significantly influenced by the resonance between its neutral and zwitterionic forms, which imparts a partial double bond character to the N-N bond. nih.gov

The oxygen atom of the nitroso group in Methan-d3-amine, N-(methyl-d3)-N-nitroso- can act as a nucleophile, reacting with various electrophiles to yield O-substituted derivatives. acs.org This reaction typically involves alkylating agents, leading to the formation of alkoxydiazenium salts. nih.govacs.org

Strong electrophiles such as trialkyloxonium salts (e.g., triethyloxonium (B8711484) tetrafluoroborate), dimethyl sulfate, and alkyl fluorosulfonates are effective for this O-alkylation. nih.govacs.org The reaction can also proceed with alkyl halides in the presence of a silver salt, like silver perchlorate, which facilitates the departure of the halide leaving group. acs.org In addition to alkyl groups, other electrophiles like silylating agents can react to form products such as O-trimethylsilyl derivatives. acs.org These O-substituted products are often highly reactive intermediates themselves.

Table 1: Examples of Electrophilic Reactions at the N-Nitroso Oxygen

Electrophile Reagent Class Product Type
Trialkyloxonium salts Strong Alkylating Agent Alkoxydiazenium salt
Dimethyl sulfate Alkylating Agent Alkoxydiazenium salt
Alkyl halides + AgClO₄ Alkylating Agent Alkoxydiazenium salt

This table is illustrative of general N-nitrosamine reactivity.

Exposure to ultraviolet (UV) radiation induces the photochemical transformation of Methan-d3-amine, N-(methyl-d3)-N-nitroso-. The primary photochemical event is the homolytic cleavage (homolysis) of the N-N bond. acs.orgmdpi.com This bond fission is susceptible to UV light and results in the formation of highly reactive radical intermediates. acs.orgmdpi.com

Upon excitation, the molecule can form a (methyl-d3)₂N• radical (a deuterated dimethylamino radical) and a nitric oxide radical (•NO). acs.org The subsequent fate of these radicals depends on the reaction conditions, such as the solvent and the presence of oxygen or acid. nih.govacs.org

In inert atmospheres , the aminium radical and nitric oxide can participate in addition reactions with unsaturated compounds. acs.org

In the presence of air (oxygen) , the reaction can lead to the formation of nitrate (B79036) esters instead of C-nitroso compounds. acs.org

In acidic aqueous solutions , photolysis can be accelerated. nih.govacs.org The process can involve protonation followed by decomposition through various pathways, including nucleophilic attack by water (hydrolysis) or rearrangement. nih.govacs.org

The major stable products often identified from the photolysis of the non-deuterated analogue (NDMA) in aqueous solutions include methylamine (B109427), dimethylamine (B145610), nitrite (B80452), nitrate, formaldehyde, and formic acid. nih.gov The initial formation of nitrogen-centered radicals is a key step, which can then lead to carbon-centered radicals through secondary reactions. nih.gov

Table 2: Key Pathways in the Photolysis of NDMA (as a model)

Pathway Description Key Intermediates
Homolytic Cleavage N-N bond breaks to form two radicals. (CH₃)₂N•, •NO
Heterolytic Cleavage N-N bond breaks unevenly, often facilitated by water. (CH₃)₂NH₂⁺, HNO₂

| Oxygen-Involved Pathway | Reaction in the presence of O₂. | (CH₂=N(+)HCH₃), •NO, •O₂⁻ |

Based on quantum mechanical calculations for NDMA photolysis. mdpi.com

The nitrogen atoms in the N-nitroso moiety can exist in different oxidation states, making the compound susceptible to both oxidation and reduction.

Oxidative Pathways: N-nitrosamines can be oxidized to the corresponding N-nitramines ((CD₃)₂N-NO₂). nih.gov This transformation can be achieved using strong oxidizing agents. Reagents like peroxytrifluoroacetic acid directly oxidize the nitroso group. nih.gov Other strong oxidants, including chlorine dioxide, ozone, and potassium permanganate, have also been shown to react with nitrosamines, leading to their degradation. nih.goviwaponline.com Anodic oxidation at a glassy carbon electrode is another method that can convert dialkylnitrosamines into their respective nitramines and other oxidized products like β-ketonitrosamines. nih.gov

Reductive Pathways: The N-nitroso group can be reduced to the corresponding hydrazine (B178648) ((CD₃)₂N-ND₂) or completely cleaved to the parent secondary amine ((CD₃)₂ND). A variety of reducing agents can accomplish this. nih.govacs.org

Strong Reductants: Reagents like lithium aluminum hydride (LiAlH₄) are effective but not selective. acs.org

Metal-Based Reductants: Reduction can be achieved using zinc in an acidic medium (Zn/HCl) or with a titanium(II) reagent generated from TiCl₄ and magnesium powder. acs.org

Catalytic Hydrogenation: While less common for simple dialkylnitrosamines, catalytic hydrogenation can be used.

Chemical Reductants: Sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous sodium hydroxide (B78521) solution has been shown to be highly effective at destroying N-nitrosamines. acs.org

Denitrosation, the removal of the nitroso group to yield the parent amine, can also occur under acidic conditions, a reaction that can be accelerated by the presence of nucleophiles. nih.gov

Reactivity of the Deuterated Amine Moiety

The (methyl-d3)₂N- group behaves as a typical secondary amine, with its reactivity centered on the nucleophilic lone pair of electrons on the nitrogen atom. The presence of deuterium (B1214612) in the methyl groups is not expected to alter the fundamental nature of these reactions, although minor differences in reaction rates (kinetic isotope effects) compared to the non-deuterated analogue might be observable under certain conditions.

The nitrogen atom in Methan-d3-amine, N-(methyl-d3)-N-nitroso- possesses a lone pair of electrons, making it nucleophilic. However, the electron-withdrawing nature of the adjacent nitroso group significantly reduces the nucleophilicity of this nitrogen compared to its parent secondary amine, di(methyl-d3)amine.

Despite this reduced reactivity, the amine nitrogen can still participate in nucleophilic reactions if the nitroso group is first removed. After reductive cleavage of the N-N bond to yield di(methyl-d3)amine, the resulting secondary amine is a potent nucleophile. ucalgary.camasterorganicchemistry.com

This secondary amine can react with electrophiles such as alkyl halides (e.g., iodomethane (B122720) or bromoethane) in a nucleophilic substitution reaction (S_N2). ucalgary.cawikipedia.org This alkylation leads to the formation of a tertiary amine.

The reaction proceeds in two steps:

The nucleophilic secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt.

A base, often another molecule of the amine, removes a proton (or deuteron) from the nitrogen to yield the neutral tertiary amine. ucalgary.ca

Because the resulting tertiary amine is also nucleophilic, the reaction can continue, leading to the formation of a quaternary ammonium salt, especially if an excess of the alkyl halide is used. chemguide.co.ukchemistrystudent.com

As a derivative of a secondary amine, Methan-d3-amine, N-(methyl-d3)-N-nitroso- retains basic properties, although they are weakened by the electron-withdrawing nitroso group. More significantly, its parent secondary amine, di(methyl-d3)amine, readily exhibits basicity.

Amines react with acids in a classic acid-base neutralization reaction to form salts. spectroscopyonline.com When di(methyl-d3)amine is treated with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the lone pair of electrons on the nitrogen atom accepts a proton from the acid. spectroscopyonline.comgoogle.com This results in the formation of a di(methyl-d3)ammonium salt. For example, with HCl, it forms di(methyl-d3)ammonium chloride. spectroscopyonline.com

These salts are ionic compounds and are typically crystalline solids with significantly higher water solubility than the parent amine. spectroscopyonline.com This property is often exploited in pharmaceutical chemistry to improve the bioavailability of drug molecules containing amine groups. spectroscopyonline.com

Reaction Kinetics and Isotope Effects in Mechanistic Elucidation

The study of isotope effects provides deep insight into reaction mechanisms, helping to identify rate-determining steps and characterize transition states. For d6-NDMA, both kinetic and equilibrium isotope effects are significant.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A KIE is typically observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. The substitution of hydrogen (¹H) with deuterium (²H or D) can lead to a significant KIE because deuterium is twice as heavy as hydrogen, resulting in a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. Breaking a C-D bond therefore requires more energy, leading to a slower reaction rate.

In the context of d6-NDMA, a primary KIE would be expected in degradation reactions where the cleavage of a C-D bond is the slowest step. For instance, the degradation of NDMA initiated by hydroxyl radicals (HO•) can proceed via hydrogen atom abstraction from a methyl group. nih.gov If this abstraction is the rate-limiting step, the reaction for d6-NDMA would be measurably slower than for NDMA. Comparing the degradation rates of NDMA and d6-NDMA under these conditions allows researchers to confirm the role of C-H bond cleavage in the reaction mechanism. While d6-NDMA is a common analytical standard, specific KIE studies focused on its degradation to elucidate rate-determining steps are not extensively detailed in the literature. rsc.orgmdpi.com However, the principles of KIE provide a clear framework for how such an investigation would yield mechanistic insights. google.com

Table 1: Principles of Kinetic Isotope Effect (KIE) in the Context of d6-NDMA

KIE TypeDescriptionRelevance to d6-NDMA Degradation
Primary KIE Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.A slower degradation rate for d6-NDMA compared to NDMA would indicate that C-H/C-D bond cleavage is rate-limiting.
Secondary KIE Observed when the isotopic substitution is at a position not directly involved in bond breaking/formation, but it influences the reaction rate through changes in hybridization or steric effects.Minor rate differences might be observed even if C-D bonds are not broken, reflecting changes in the transition state.
No KIE Reaction rates for d6-NDMA and NDMA are identical.This would suggest that C-H/C-D bond cleavage is not involved in the rate-determining step of the reaction.

Equilibrium isotope effects (EIEs) refer to the preference of a heavier isotope for the more strongly bonded state at equilibrium. In nuclear magnetic resonance (NMR) spectroscopy, this manifests as an isotope shift—a small change in the chemical shift of a nucleus upon isotopic substitution in a neighboring or directly bonded position. huji.ac.ilstemwomen.org These shifts are useful for structural and bonding analysis. huji.ac.il

There are two main types of isotope shifts:

Primary Isotope Shift : The change in chemical shift of an atom when its own isotope is changed (e.g., comparing the ¹H NMR signal of NDMA with the ²H NMR signal of d6-NDMA). huji.ac.il

Secondary Isotope Shift : The change in chemical shift of a nucleus when an isotope of a neighboring atom is changed. huji.ac.il For d6-NDMA, this would be observed by comparing the ¹³C or ¹⁵N NMR spectra of NDMA with those of d6-NDMA.

Typically, substitution with a heavier isotope like deuterium causes the NMR signal of a nearby nucleus to shift to a lower frequency (upfield), resulting in a negative isotope shift value by convention. stemwomen.org The magnitude of the shift depends on factors like the fractional mass change, the distance from the substitution site, and the chemical environment. huji.ac.il While specific experimental data on the equilibrium isotope effects on the chemical shifts of d6-NDMA are not detailed in the surveyed literature, the expected effects can be predicted based on established principles. stemwomen.orgnih.govfu-berlin.de

Table 2: Expected Equilibrium Isotope Effects on NMR Chemical Shifts for Methan-d3-amine, N-(methyl-d3)-N-nitro-

Observed NucleusIsotope Effect TypeDescriptionExpected Observation
²H (Deuterium) PrimaryComparison of the ²H chemical shift in d6-NDMA to the ¹H chemical shift in NDMA.A small shift in resonance frequency, typically < 0.1 ppm. huji.ac.il
¹³C (Carbon-13) SecondaryThe ¹³C signal in d6-NDMA will be shifted compared to the ¹³C signal in NDMA due to the attached deuteriums.An upfield shift (negative value) is generally expected.
¹⁵N (Nitrogen-15) SecondaryThe ¹⁵N signals for both the amine and nitroso nitrogens in d6-NDMA will be shifted relative to those in NDMA.An upfield shift is expected, with the magnitude depending on the number of bonds separating the nitrogen from the deuteriums.

Mechanisms of Formation and Degradation in Chemical and Environmental Systems

The formation and degradation pathways for d6-NDMA are considered identical to those of its non-deuterated counterpart, NDMA. These mechanisms have been studied extensively, particularly in the context of water treatment and environmental contamination.

Mechanisms of Formation

NDMA is not produced commercially but is formed as a byproduct from chemical reactions involving precursor compounds containing a dimethylamine [(CH₃)₂N-] moiety. epa.govacs.org

Reaction with Monochloramine (The UDMH Pathway) : A primary mechanism for NDMA formation during water disinfection is the reaction of dimethylamine (DMA) with monochloramine (NH₂Cl). rsc.orgnih.gov This pathway does not require nitrite. rsc.org The proposed mechanism involves the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is subsequently oxidized by a second molecule of monochloramine to yield NDMA. rsc.orgrsc.orgnih.gov Isotope labeling studies using ¹⁵N-labeled monochloramine confirmed that one of the nitrogen atoms in the resulting NDMA molecule originates from the monochloramine. nih.gov

Nitrosation of Amines : The classic formation pathway involves the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (HONO), which is often formed from nitrite in acidic conditions. nih.govwikipedia.orgnih.gov The nitrosation rate for trimethylamine (B31210) (TMA) is maximal around pH 3. nih.gov

Ozonation of N,N-Dimethylsulfamide : In some water sources, the degradation product of the fungicide tolylfluanide, N,N-dimethylsulfamide (DMS), can act as an NDMA precursor during ozonation. umn.edu This reaction is catalyzed by the presence of bromide, which is oxidized by ozone to form hypobromous acid (HOBr). HOBr reacts with DMS to form a brominated intermediate that is then transformed by ozone into NDMA. umn.eduacs.org

Microbial Metabolism : Certain microorganisms can produce NDMA precursors by metabolizing amino acids. For example, studies have shown that dimethylamine and N-methyl-alanine, both known NDMA precursors, can be generated during the microbial metabolism of alanine. nih.gov

Table 3: Summary of Key NDMA Formation Mechanisms

MechanismPrecursorsReactant/ConditionKey IntermediateEnvironmental Context
UDMH Pathway Dimethylamine (DMA)Monochloramine (NH₂Cl)1,1-Dimethylhydrazine (UDMH)Water disinfection (chloramination) rsc.orgrsc.org
Classical Nitrosation Dimethylamine, TrimethylamineNitrite (in acidic conditions)N/AFood processing, biological systems nih.govnih.gov
Bromide-Catalyzed Ozonation N,N-Dimethylsulfamide (DMS)Ozone (O₃) + Bromide (Br⁻)Br-DMSWater treatment (ozonation) umn.eduacs.org
Microbial Metabolism Amino acids (e.g., Alanine)Microorganisms (e.g., Ralstonia)DimethylamineNatural water systems nih.gov

Mechanisms of Degradation

NDMA is persistent in some environments but can be degraded through several physical, chemical, and biological processes.

Photolysis : The most significant degradation pathway in surface waters and the atmosphere is photolysis—the breakdown by sunlight. epa.govcanada.ca NDMA absorbs UV radiation, which breaks the relatively weak N-N bond, initiating its decomposition. nih.govwikipedia.org This process is utilized in water treatment, where UV systems are employed for NDMA removal. wikipedia.org

Biodegradation : Microorganisms in soil and water can degrade NDMA under both aerobic (oxic) and anaerobic (anoxic) conditions. usgs.gov Studies have shown that the degradation rate is correlated with soil organic matter content and microbial activity, with half-lives varying significantly depending on the soil type and conditions. nih.gov For instance, in one study, the half-life of NDMA at 21°C ranged from 4.1 days in a ground cover soil to 22.5 days in a tree soil. nih.gov

Advanced Oxidation/Reduction Processes : In engineered systems, NDMA can be effectively destroyed by advanced oxidation processes (AOPs) and advanced reduction processes (ARPs). AOPs generate highly reactive species like hydroxyl radicals (HO•) that can degrade NDMA. nih.gov ARPs, such as the UV/sulfite process, use reducing radicals like the hydrated electron to break the N-NO bond, ultimately degrading NDMA into products like formate (B1220265) and ammonia. mdpi.com

Chemical Reduction : NDMA can also be degraded through reduction by materials like granular zerovalent iron (ZVI). acs.orgcapes.gov.br

Table 4: Reported Degradation Half-Life of NDMA in Different Landscape Soils at 21°C

Soil TypeNDMA Half-life (t₁/₂)
Ground cover soil 4.1 days
Turfgrass soil 5.6 days
Tree soil 22.5 days
Source: Adapted from Yang et al., 2005. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of NDMA-d6. chula.ac.thresearchgate.net These calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Computational methods are also employed to calculate various molecular descriptors that correlate with the reactivity of the compound. rsc.org These include the partial charges on atoms, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. For instance, the partial charge on the nitrogen atom of the dimethylamine (B145610) moiety is a key indicator of its nucleophilicity and susceptibility to nitrosation. rsc.org In the context of NDMA and its deuterated form, computational studies help in understanding how electronic properties influence their stability and potential for metabolic activation. frontiersin.org

Below is a table showcasing typical computed molecular properties for N-nitrosodimethylamine (NDMA), which serves as a close approximation for the structural parameters of NDMA-d6, with the understanding that C-D bonds will be marginally shorter.

ParameterValue (NDMA)Computational Method
N-N Bond Length~1.32 ÅDFT (B3LYP)
N=O Bond Length~1.22 ÅDFT (B3LYP)
C-N Bond Length~1.46 ÅDFT (B3LYP)
N-N=O Bond Angle~114°DFT (B3LYP)
C-N-C Bond Angle~117°DFT (B3LYP)

Note: These are representative values from DFT calculations on N-nitrosodimethylamine. The corresponding values for Methan-d3-amine, N-(methyl-d3)-N-nitro- are expected to be very similar, with minor variations due to the isotopic substitution.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby identifying the most probable reaction pathways and the structures of the associated transition states. For nitrosamines, a critical reaction pathway is the metabolic activation that can lead to the formation of DNA-reactive electrophiles. This process is generally believed to be initiated by the enzymatic hydroxylation of one of the α-carbon atoms. nih.govnih.gov

Computational studies have extensively investigated the mechanism of NDMA activation. frontiersin.orgmtu.edu These studies calculate the energy barriers (activation energies) for various steps, including the initial hydrogen abstraction from a methyl group and the subsequent decomposition of the resulting α-hydroxynitrosamine. nih.gov The transition state for the C-H bond cleavage is of particular interest, as this is often the rate-determining step in the metabolic activation. nih.gov

In the case of Methan-d3-amine, N-(methyl-d3)-N-nitro-, the substitution of hydrogen with deuterium (B1214612) at the methyl groups significantly impacts the activation energy for the initial C-D bond cleavage. Due to the higher strength of the C-D bond compared to the C-H bond, a greater amount of energy is required to break it. This phenomenon, known as the kinetic isotope effect, can be quantitatively predicted through computational modeling. nih.gov Theoretical calculations of the transition state for the deuterated compound show a higher activation energy barrier compared to the non-deuterated analogue.

The following table provides a conceptual overview of the calculated activation energies for key steps in the metabolic activation of NDMA, with a qualitative prediction for NDMA-d6.

Reaction StepCalculated Activation Energy (NDMA)Predicted Activation Energy (NDMA-d6)
α-Carbon Hydroxylation (C-H/C-D cleavage)LowerHigher
Decomposition of α-hydroxynitrosamine-Similar to NDMA

Simulation and Prediction of Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Computational chemistry provides a framework for the simulation and prediction of KIEs. For Methan-d3-amine, N-(methyl-d3)-N-nitro-, the primary KIE arises from the increased energy required to cleave the C-D bond compared to the C-H bond in NDMA. nih.gov

Theoretical models can calculate the vibrational frequencies of the ground state reactant and the transition state for both the deuterated and non-deuterated species. The difference in zero-point vibrational energies between the C-H and C-D bonds is a major contributor to the KIE. The ZPVE is lower for the heavier isotope, leading to a higher activation energy for the C-D bond cleavage.

Simulations have shown that deuteration of the methyl groups in NDMA can significantly slow down the rate of its metabolic activation. nih.govnih.gov This is consistent with experimental observations that NDMA-d6 exhibits reduced carcinogenicity compared to NDMA. nih.gov Computational studies can provide a quantitative prediction of the KIE, which can be compared with experimental data to validate the theoretical models.

The table below illustrates the conceptual basis for the computationally predicted kinetic isotope effect in the metabolic activation of NDMA-d6.

ParameterN-nitrosodimethylamine (NDMA)Methan-d3-amine, N-(methyl-d3)-N-nitro- (NDMA-d6)
Zero-Point Vibrational Energy (ZPVE) of C-H/C-D bondHigherLower
Activation Energy for C-H/C-D cleavageLowerHigher
Predicted Reaction RateFasterSlower
Predicted Kinetic Isotope Effect (kH/kD)-> 1

These computational insights are invaluable for understanding the fundamental chemistry of Methan-d3-amine, N-(methyl-d3)-N-nitro- and for rationalizing the observed differences in biological activity between the deuterated and non-deuterated forms of N-nitrosodimethylamine.

Analytical Applications in Chemical Research

Development and Validation of Analytical Methods for Related N-Nitrosamines

The detection and quantification of N-nitrosamines, a class of probable human carcinogens, in various matrices such as pharmaceuticals, food products, and environmental samples, require highly sensitive and accurate analytical methods. nih.govnih.gov NDMA-d6 is a cornerstone in the development and validation of these methods, primarily functioning as an internal standard. nih.gov

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. NDMA-d6 is an ideal internal standard for the analysis of NDMA and other related nitrosamines because it has nearly identical chemical and physical properties to the native analyte. nih.gov It co-elutes with NDMA but is distinguished by its higher mass-to-charge (m/z) ratio in the mass spectrometer, preventing interference while ensuring that it experiences similar extraction, derivatization, and ionization efficiencies.

Numerous regulatory and research methods rely on NDMA-d6 for the robust quantification of nitrosamines. In GC-MS and LC-MS/MS (tandem mass spectrometry) techniques, the ratio of the signal from the target analyte to the signal from NDMA-d6 is used for calibration and quantification. sintef.nomdpi.com This isotope dilution technique significantly improves the accuracy and precision of the results. For instance, methods have been developed for analyzing nitrosamine (B1359907) impurities in Angiotensin II Receptor Blocker (ARB) drugs, where NDMA-d6 is used as the internal standard for the quantification of NDMA and other nitrosamines by headspace GC-MS. sintef.no Similarly, LC-MS/MS methods for detecting nitrosamines in drinking water and wastewater employ NDMA-d6 to achieve sub-nanogram per liter detection limits and to correct for matrix effects and recovery losses during solid-phase extraction (SPE). nih.govgassnova.no

The tables below summarize the application of NDMA-d6 in validated analytical methods.

Table 1: Application of NDMA-d6 in LC-MS/MS Methods

MatrixTarget AnalytesRole of NDMA-d6Key FindingsReference
Drinking Water & WastewaterNine N-nitrosamines (including NDMA, NPyr, NPip, NDPhA)Surrogate standard for recovery determinationMethod Detection Limits (MDL) of 0.1-10.6 ng/L; Average recoveries of 41-111%. nih.gov
Valsartan Finished ProductsNDMAIsotopic labeled internal standardLimit of Quantitation (LOQ) of 0.2 ppm; Limit of Detection (LOD) of 0.08 ppm. nih.gov
Water (Drinking & Wastewater)Nine N-nitrosaminesInternal standard added prior to LC-MS analysisAchieved sensitive detection and quantification with recoveries from 68% to 83% for most analytes. gassnova.no
Foodstuffs15 nitrosaminesInternal standardLOQs ranged from 0.01–1.00 µg/L with R² values ≥0.99 for calibration ranges. nih.gov

Table 2: Application of NDMA-d6 in GC-MS Methods

MatrixTarget AnalytesRole of NDMA-d6Key FindingsReference
Valsartan Drug Substance & ProductNDMA, NDEA, NEIPA, NDIPAInternal standardLOQ of 0.05 ppm and LOD of 0.01 ppm for NDMA in drug substance. sintef.no
Environmental Aqueous SamplesNDMASurrogate standardMethod detection limit for NDMA was 0.003 pg/µL. nih.gov
Medicines12 nitrosaminesIsotope-labeled internal standardUsed in a GC-MS/MS method with Multiple Reaction Monitoring (MRM) for high selectivity. mdpi.com

Isotopic Tracing in Environmental Transformation Studies

Understanding the fate and transformation of nitrosamines in the environment is crucial for assessing exposure risks. NDMA-d6 is a valuable tool for such studies, allowing researchers to trace the pathways of NDMA through complex environmental matrices like water and soil. nih.govcapes.gov.br By introducing a known amount of NDMA-d6 into an environmental system (e.g., a water treatment reactor, a soil microcosm), scientists can track its degradation and the formation of its byproducts without confusion from pre-existing, non-deuterated NDMA.

Studies have investigated various removal and degradation processes, including biodegradation and photodegradation. nih.govmdpi.comgassnova.nonih.gov For example, UV photolysis is considered an effective technology for NDMA mitigation. nih.gov Research into the UV/sulfite advanced reduction process has shown that the N-N bond in the NDMA molecule can be broken to generate degradation products like dimethylamine (B145610) (DMA) and nitrite (B80452). mdpi.com Using NDMA-d6 in such an experiment allows for the unambiguous identification of deuterated DMA and other potential deuterated fragments via mass spectrometry, confirming the transformation pathway of the parent compound.

Similarly, in biodegradation studies, microorganisms can break down NDMA. sintef.nonih.gov These processes can be aerobic or anaerobic and are influenced by factors like temperature and the presence of other substrates. nih.govgassnova.no By using NDMA-d6, researchers can monitor the rate of its disappearance and identify the formation of deuterated metabolites, providing clear evidence of biological transformation and helping to determine degradation kinetics and half-lives in specific environments. nih.govgassnova.no

Mechanistic Studies in Chemical Biology (Focus on Chemical Transformations)

In chemical biology, NDMA-d6 is utilized to probe the mechanisms of nitrosamine-induced toxicity, focusing on the specific chemical reactions that occur within biological systems or their mimics.

The toxicity of NDMA is not caused by the compound itself but by its metabolic activation products. nih.govnih.gov This activation is primarily catalyzed by cytochrome P-450 enzymes in the liver. nih.gov The process involves an initial α-hydroxylation reaction, which is a critical step in the chemical transformation. nih.gov Using NDMA-d6 in in-vitro studies with liver microsomes or purified enzymes allows researchers to investigate this bioactivation pathway. A deuterium (B1214612) isotope effect, where the C-H bond cleavage is slower for the C-D bond in NDMA-d6, has been observed, resulting in a slight reduction in the metabolic oxidation rate. nih.gov This kinetic isotope effect provides strong evidence for the mechanism of enzymatic action and helps to confirm that the cleavage of the methyl C-H bond is a rate-determining step in the activation process. Furthermore, studies with intestinal bacteria have shown that nitrosamines can be degraded to the parent amine and nitrite, a different metabolic route than that observed in mammalian systems, which could be traced using NDMA-d6. nih.gov

Following metabolic activation, NDMA is transformed into a highly reactive methylating species, the methyldiazonium ion. nih.govnih.gov This electrophilic intermediate can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. nih.govnih.gov The formation of these adducts, such as O⁶-methyldeoxyguanosine (O⁶-mdG), is believed to be a key event in initiating carcinogenesis. nih.govnih.gov

By administering NDMA-d6 in experimental models, scientists can trace the fate of the deuterated methyl groups. When DNA is isolated from the tissues of these models, the presence of deuterated DNA adducts can be detected using sensitive mass spectrometry techniques. This provides direct evidence of the chemical interaction between the NDMA metabolite and the genetic material. The use of the stable isotope label is critical for distinguishing the adducts formed from the experimental compound from any background levels of methylation that might occur endogenously. Such studies have confirmed the formation of these adducts in organs like the liver and kidneys and have shown that the deuterium isotope effect is prominent in the concentrations of adducts formed. nih.gov This approach is fundamental to understanding the molecular mechanisms of NDMA's toxicity and for validating DNA adducts as biomarkers of exposure and potential cancer risk. nih.gov

Future Research Directions for N Methyl D3 N Nitrosomethan D3 Amine

Advancements in Stereoselective and Atom-Economical Synthesis of Deuterated Compounds

The synthesis of deuterated compounds has become a significant area of research, with applications ranging from mechanistic studies to improving the metabolic profiles of pharmaceuticals. researchgate.netacs.org Future research concerning N-(methyl-d3)-N-nitrosomethan-d3-amine will likely benefit from and contribute to general advancements in isotope labeling. The focus is on developing more efficient, selective, and sustainable synthetic methods.

Key research areas include:

Catalytic Hydrogen Isotope Exchange (HIE): HIE reactions represent a highly atom-economical approach to deuterium (B1214612) labeling, as they often use D₂O as an inexpensive deuterium source. acs.orgacs.org Recent breakthroughs have utilized various transition-metal catalysts, such as iridium, ruthenium, cobalt, and iron, to achieve high levels of site-selective deuteration in complex molecules, including N-heterocycles. researchgate.netacs.org For instance, iridium(I) NHC/phosphine catalysts have demonstrated high selectivity in labeling N-heterocycles, a method that could potentially be adapted for the precursors of NDMA-d6. acs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages for deuteration reactions, including enhanced safety, improved heat and mass transfer, and simplified scale-up. nih.gov This technology has been successfully applied to the synthesis of deuterated aromatic compounds using heterogeneous catalysts and microwave heating, which reduces reaction times and improves efficiency. tn-sanso.co.jp Applying flow chemistry to the synthesis of NDMA-d6 precursors could lead to more cost-effective and scalable production.

Reductive Deuteration: This method involves the reduction of unsaturated functional groups or the reductive ring-opening of strained rings using a deuterium source. researchgate.net For example, samarium(II) iodide (SmI₂)-mediated reductive ring-opening of cyclopropanecarboxylates has been used for the site-selective synthesis of dideuterated esters and tetradeuterated alcohols. acs.org While not directly applicable to NDMA-d6, the principles of developing novel reductive deuteration methods for different functional groups are highly relevant.

Atom Economy: The ideal synthesis is not only high-yielding but also "atom-economical," meaning it incorporates the maximum number of atoms from the reactants into the final product. acs.org Hydroamination, the addition of an amine to an alkyne, is one such process that is 100% atom-economical and catalytic. acs.org Future synthetic routes to the deuterated amine precursors of NDMA-d6 could be designed with atom economy as a central principle.

Table 1: Modern Strategies for Deuterated Compound Synthesis

Synthetic Strategy Description Key Advantages Relevant Catalyst/Reagent Examples
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen atoms with deuterium using a deuterium source like D₂O or D₂ gas. researchgate.net High atom economy, use of inexpensive deuterium sources. acs.orgacs.org Iridium, Ruthenium, Cobalt, Iron complexes. researchgate.netacs.org
Flow Chemistry Performing reactions in a continuously flowing stream rather than in a batch reactor. nih.gov Improved safety, scalability, efficiency, and process control. tn-sanso.co.jp Heterogeneous platinum-group metal catalysts, microwave heating. tn-sanso.co.jp
Reductive Deuteration Addition of deuterium across double or triple bonds or during the cleavage of certain functional groups. researchgate.net Access to specific deuteration patterns not achievable by HIE. SmI₂, LiAlD₄, Rh/Hf cocatalytic systems. acs.orgacs.orgepj-conferences.org
Dehalogenative Deuteration Replacement of a halogen atom with a deuterium atom, often using a deuterium donor and a catalyst. researchgate.net Provides a method for site-specific labeling where a halogen can be selectively introduced. Nanoelectrodes. researchgate.net

Exploration of Novel Synthetic Applications in Organic Chemistry

Beyond its role as an analytical standard, the unique properties of NDMA-d6 could be leveraged in new synthetic contexts. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, is a cornerstone of mechanistic chemistry and can be exploited in synthesis. researchgate.net

Future research could explore:

Mechanistic Probes: NDMA-d6 is an ideal tool for studying the reaction mechanisms of nitrosamines. The carcinogenicity of N-nitrosamines like NDMA is linked to their metabolic activation by cytochrome P450 enzymes, which involves the hydroxylation of the α-carbon. nih.govacs.org Using NDMA-d6 allows researchers to precisely measure the kinetic isotope effect of this C-H bond cleavage step, providing critical insights into the rate-determining steps of its metabolic activation and detoxification pathways. nih.govnih.gov

Controlling Reaction Pathways: The KIE can be used to direct the outcome of a chemical reaction. In a molecule with multiple reactive C-H bonds, selective deuteration can disfavor reaction at the deuterated site, thereby promoting reaction at an alternative position. While the simple structure of NDMA limits such applications, research on more complex deuterated nitrosamines could reveal new principles of synthetic control.

Photochemical Reactions: N-nitrosamines exhibit rich photochemistry. Upon photolysis under acidic conditions, they can generate aminium radicals, which can participate in additions to unsaturated bonds. acs.org Studying the photolytic reactions of NDMA-d6 could elucidate the role of C-H bond cleavage in these pathways and potentially lead to novel methods for C-N bond formation where the deuterium label is strategically transferred or retained.

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

The study of chemical reactions has been revolutionized by advanced spectroscopic methods that allow for the observation of transient intermediates and the collection of kinetic data in real time. For a compound like NDMA-d6, these techniques are invaluable for understanding its formation, degradation, and reactivity.

Future avenues of investigation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC), Nuclear Overhauser Effect (NOE) spectroscopy, and time-domain NMR, are central to confirming the structure and isotopic purity of deuterated compounds. dcu.ieresearchgate.net In-situ or "real-time" NMR monitoring can be used to follow the course of a reaction involving NDMA-d6, identifying intermediates and determining reaction kinetics without the need for quenching and sampling.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for verifying the molecular weight and degree of deuteration in NDMA-d6. dcu.ie Techniques like Gas Chromatography-Mass Spectrometry (GC/MS/MS) are already standard for its trace analysis. mdpi.com Future research could employ ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART), to monitor reactions involving NDMA-d6 directly from surfaces or in the open air with minimal sample preparation.

Vibrational Spectroscopy (IR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to changes in molecular vibrations. researchgate.net The C-D bond has a characteristic vibrational frequency that is distinct from the C-H bond. This difference can be exploited to monitor the formation or cleavage of this bond during a reaction, providing complementary data to NMR and MS for a comprehensive mechanistic picture. researchgate.net

Development of High-Throughput Computational Models for Predictive Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, complementing experimental work and guiding research. For N-nitrosamines, predictive models are particularly important for understanding their reactivity and potential toxicity.

Promising future directions are:

Density Functional Theory (DFT) Modeling: DFT has been successfully used to model the metabolic activation of N-nitrosamines. nih.gov These models can calculate the energetics of various reaction steps, such as α-hydroxylation and the formation of DNA-alkylating diazonium ions. nih.gov Applying these high-level calculations to NDMA-d6 would allow for a quantitative prediction of the kinetic isotope effect, which could then be compared with experimental values to validate and refine the computational models.

Machine Learning (ML) and High-Throughput Screening: The integration of high-throughput synthesis experiments with machine learning is transforming chemical research. youtube.com By generating large datasets on reaction outcomes, ML models can be trained to predict the success of a reaction or the properties of a molecule. youtube.com While directly applicable to synthesis, this approach could be adapted to predict the reactivity of compounds like NDMA-d6 under various conditions, based on a database of known nitrosamine (B1359907) reactions. acs.org

Predictive Toxicology Models: A significant area of research is the development of in silico models to predict the carcinogenic potency of novel N-nitrosamines without extensive animal testing. nih.gov These models often rely on understanding the electronic and steric factors that influence the rate-limiting metabolic activation step. nih.gov By studying NDMA-d6, researchers can gather crucial data on isotope effects that help to build more accurate and mechanistically informed predictive models for the entire class of nitrosamine compounds.

Table 2: Computational Approaches for Predicting N-Nitrosamine Reactivity

Computational Method Application for NDMA-d6 Information Gained
Density Functional Theory (DFT) Modeling reaction pathways for metabolic activation. nih.gov Activation energy barriers, reaction thermodynamics, prediction of kinetic isotope effects. nih.gov
Machine Learning (ML) Predicting reactivity based on structural features and reaction databases. youtube.comacs.org Probability of reaction success under specific conditions, identification of key influencing factors.
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict carcinogenic potency based on molecular descriptors. Estimated toxicological risk, informing the selection of read-across surrogates for safety assessment. nih.gov

Q & A

Basic: How can researchers synthesize Methan-d3-amine, N-(methyl-d3)-N-nitro- with isotopic labeling?

Methodological Answer:
Synthesis involves deuterium substitution at specific positions. For example, Methan-d3-amine hydrochloride (CAS 7436-22-8) can serve as a precursor, where deuterated methyl groups are introduced via reductive deuteration or exchange reactions. highlights the use of trideuteriomethanamine hydrochloride, which can be nitrosated under controlled acidic conditions (e.g., using NaNO₂ in HCl) to form the N-nitroso derivative. Key steps include:

  • Purification via column chromatography to isolate the deuterated product.
  • Verification of isotopic purity (>98% deuterium) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Basic: What analytical techniques are critical for characterizing isotopic purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify deuterium substitution patterns (e.g., absence of methyl proton signals at δ 2.1–2.5 ppm confirms deuteration) .
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+ for C₂H₃D₆N₂O₂) and isotopic distribution .
  • Fourier-Transform Infrared (FTIR) : Confirms nitroso functional groups (N=O stretch at ~1450–1550 cm⁻¹) .

Basic: How should Methan-d3-amine, N-(methyl-d3)-N-nitro- be stored to ensure stability?

Methodological Answer:

  • Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation.
  • Monitor stability via periodic LC-MS analysis; degradation products (e.g., free amines) indicate improper storage .

Advanced: What experimental conditions influence the nitrosation kinetics of deuterated amines?

Methodological Answer:
Nitrosation depends on:

  • pH : Optimal formation occurs at pH 2–4 (acidic conditions favor nitrosating agents like HNO₂). Neutral/basic conditions (pH >7) suppress reaction rates by orders of magnitude .
  • Temperature : Elevated temperatures (e.g., 40°C) accelerate nitrosation but may degrade labile deuterated compounds.
  • Amine Basicity : Less basic amines (e.g., tertiary amines) show slower nitrosation. Deuterium’s electron-withdrawing effect may slightly alter basicity .

Advanced: How can researchers assess the formation potential of N-nitrosamines from deuterated precursors?

Methodological Answer:
Two approaches are validated in regulatory guidelines:

  • Preparative Chemistry Screening : React precursors with nitrosating agents (e.g., NaNO₂/HCl) under accelerated conditions. Quantify yields via LC-MS/MS .
  • Literature-Based Justification : Compare structural similarity to known nitrosatable amines (e.g., N-methyl-d3 groups vs. non-deuterated analogs). Ensure reported examples have high yields (>10%) under comparable conditions .

Advanced: What strategies mitigate N-nitrosamine formation during synthesis or formulation?

Methodological Answer:

  • pH Control : Maintain neutral/basic conditions (pH >7) during synthesis to inhibit nitrosation .
  • Scavengers : Add ascorbic acid or α-tocopherol to quench nitrosating agents .
  • Process Design : Avoid simultaneous use of amines and nitrite salts. Use deuterated solvents (e.g., DMF-d7) to minimize cross-reactivity .

Advanced: How should researchers resolve contradictions in nitrosation data across studies?

Methodological Answer:

  • Kinetic Reassessment : Compare reaction rates under standardized conditions (pH, temperature, solvent). For example, discrepancies in yields may arise from unaccounted catalytic effects (e.g., trace metals) .
  • Isotope Effects : Deuterium’s kinetic isotope effect (KIE) may reduce nitrosation rates by 2–3× compared to non-deuterated analogs. Adjust predictive models accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.